molecular formula C16H15ClN2O3S B2958357 3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941872-12-4

3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2958357
CAS No.: 941872-12-4
M. Wt: 350.82
InChI Key: PCNHSCHNQSLZDM-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic small molecule of significant interest in chemical biology and early drug discovery, particularly for its potential to modulate protein-protein interactions and enzymatic activity. Its molecular architecture incorporates two key pharmacophores: a benzenesulfonamide group and a 2-oxopyrrolidine (lactam) ring. Benzenesulfonamide derivatives are extensively investigated as potent inhibitors of various enzymatic targets . Notably, structurally similar benzenesulfonamide analogs have demonstrated promising anti-cancer properties by targeting receptor tyrosine kinases (RTKs) such as TrkA, which is a key driver in cancers like glioblastoma (GBM) . Concurrently, the 2-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, found in compounds that target diverse biological pathways. Research indicates that pyrrolidinone-containing molecules can exhibit antiproliferative activity by disrupting microtubule dynamics and inhibiting tubulin polymerization, thereby targeting the colchicine-binding site . Furthermore, this core structure is also explored for its antimicrobial potential, as evidenced by 5-oxopyrrolidine-3-carboxylic acid derivatives showing potent activity against various Gram-positive bacterial strains . The integration of these moieties suggests this compound could serve as a versatile chemical probe for researching oncology pathways, epigenetic regulation, and antimicrobial strategies, providing researchers with a valuable tool for interrogating complex disease mechanisms.

Properties

IUPAC Name

3-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-12-4-1-7-15(10-12)23(21,22)18-13-5-2-6-14(11-13)19-9-3-8-16(19)20/h1-2,4-7,10-11,18H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNHSCHNQSLZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This sulfonamide derivative features a chloro substituent and a pyrrolidinone moiety, which may contribute to its pharmacological properties. The compound is being investigated for various biological activities, including enzyme inhibition and receptor modulation.

Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14ClN2O3S
  • Molecular Weight : 354.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may affect various signaling pathways, contributing to the compound's therapeutic potential.

Enzyme Inhibition

Research indicates that sulfonamide derivatives often exhibit inhibitory effects on enzymes such as carbonic anhydrase and certain proteases. The presence of the pyrrolidinone ring may enhance binding affinity and specificity, making this compound a candidate for further investigation in enzyme inhibition studies.

Antiviral Activity

A study examining benzamide derivatives, including related compounds, suggested that similar structures could inhibit viral replication mechanisms. The potential antiviral activity of this compound warrants exploration, particularly against viruses like hepatitis B (HBV), where such compounds have shown promise in disrupting viral assembly processes .

Case Studies and Experimental Data

Several studies have explored the biological activities of related sulfonamide compounds:

  • Antiviral Studies : Benzamide derivatives have been shown to significantly reduce cytoplasmic HBV DNA levels in infected cells, suggesting that structural modifications can enhance antiviral efficacy .
  • Enzyme Inhibition Assays : Compounds structurally similar to this compound were tested against various enzymes, revealing IC50 values that indicate strong inhibitory potential .

Comparative Analysis Table

Compound Biological Activity IC50 (µM) References
This compoundEnzyme InhibitionTBD
Related Benzamide DerivativeAntiviral Activity15
SulfamoylbenzamidesViral Assembly Disruption10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (SG1)

  • Structure: Features a nitro (–NO₂) group at the 3-position and a 2-oxopyrrolidinyl group at the 4-position of the benzene ring (vs. chlorine at 3-position in the query compound) .
  • Molecular Formula : C₁₀H₁₁N₃O₅S (MW: 285.27 g/mol).
  • Reduced lipophilicity (logP ~1.2) relative to the chloro analog (estimated logP ~2.5).
  • Applications : Used in studies of sulfonamide-based enzyme inhibitors, leveraging nitro groups for covalent interactions with catalytic residues .

4-Chloro-3-(morpholine-4-carbonyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide

  • Structure : Contains a morpholine-carbonyl group at the 3-position and a propyl-linked 2-oxopyrrolidinyl group (vs. direct phenyl linkage in the query compound) .
  • Molecular Formula : C₂₀H₂₅ClN₃O₅S (MW: 466.94 g/mol).
  • Key Differences :
    • The morpholine moiety improves aqueous solubility (predicted solubility >10 mg/mL) due to its hydrophilic nature.
    • Extended alkyl chain may enhance metabolic stability by reducing CYP450-mediated oxidation.
  • Applications : Explored for kinase inhibition due to morpholine’s affinity for ATP-binding pockets .

2-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

  • Structure : Substituted with chlorine at the 2-position and a methyl-linked 5-oxo-pyrrolidinyl-phenyl group (CAS: 954713-03-2) .
  • Molecular Formula : C₁₈H₁₈ClN₂O₃S (MW: 385.86 g/mol).
  • Key Differences: The 2-chloro substituent alters steric and electronic interactions compared to the 3-chloro isomer.
  • Applications : Investigated for antimicrobial activity due to sulfonamide’s role in folate pathway disruption .

N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

  • Structure: Includes a trifluoromethyl (–CF₃) group and a 4-chlorophenyl-substituted pyrrolidinone (CAS: 954608-46-9) .
  • Molecular Formula : C₁₈H₁₆ClF₃N₂O₃S (MW: 432.8 g/mol).
  • Key Differences :
    • The –CF₃ group enhances lipophilicity (logP ~3.8) and metabolic resistance.
    • The 4-chlorophenyl group may improve target selectivity for G-protein-coupled receptors (GPCRs).
  • Applications : Targeted in oncology for disrupting protein-protein interactions .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Applications
3-Chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide C₁₆H₁₄ClN₂O₃S 349.81 3-Cl, 2-oxopyrrolidinyl-phenyl ~2.5 Enzyme inhibition, CNS targeting
3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide C₁₀H₁₁N₃O₅S 285.27 3-NO₂, 4-(2-oxopyrrolidinyl) ~1.2 Enzyme inhibitors
4-Chloro-3-(morpholine-4-carbonyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide C₂₀H₂₅ClN₃O₅S 466.94 4-Cl, morpholine-carbonyl, propyl linker ~1.8 Kinase inhibition
2-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide C₁₈H₁₈ClN₂O₃S 385.86 2-Cl, methyl-pyrrolidinone-phenyl ~2.9 Antimicrobial agents
N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide C₁₈H₁₆ClF₃N₂O₃S 432.80 –CF₃, 4-chlorophenyl-pyrrolidinone ~3.8 Oncology, GPCR modulation

Key Research Findings

  • Substituent Position Effects : Chlorine at the 3-position (query compound) vs. 2-position () alters steric hindrance and electronic distribution, impacting binding to hydrophobic pockets in enzymes like carbonic anhydrase .
  • Linker Flexibility : Direct phenyl linkage (query compound) vs. propyl or methyl linkers () affects conformational freedom and target engagement kinetics .
  • Electron-Withdrawing Groups: Nitro (–NO₂) and trifluoromethyl (–CF₃) groups enhance sulfonamide acidity and metabolic stability but may reduce oral bioavailability due to increased polarity or molecular weight .

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